molecular formula C8H14N2 B1315923 1-Ethylpiperidine-4-carbonitrile CAS No. 88654-16-4

1-Ethylpiperidine-4-carbonitrile

Cat. No.: B1315923
CAS No.: 88654-16-4
M. Wt: 138.21 g/mol
InChI Key: KVORHMHIZDZPCJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperidine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time. The final product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethylpiperidine-4-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

    Piperidine: A basic nitrogen-containing heterocycle widely used in pharmaceuticals.

    1-Methylpiperidine-4-carbonitrile: Similar in structure but with a methyl group instead of an ethyl group.

    4-Cyanopiperidine: Lacks the ethyl group, making it less hydrophobic.

Uniqueness: 1-Ethylpiperidine-4-carbonitrile is unique due to its ethyl group, which imparts specific chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs .

Properties

IUPAC Name

1-ethylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-10-5-3-8(7-9)4-6-10/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVORHMHIZDZPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574997
Record name 1-Ethylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88654-16-4
Record name 1-Ethylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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